molecular formula C17H11ClF3N3O2 B2464103 3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione CAS No. 339096-65-0

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B2464103
CAS RN: 339096-65-0
M. Wt: 381.74
InChI Key: KZDNQRLBXDNCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is an organic compound with a molecular formula of C14H10ClF3N3O2 and a molecular weight of 347.71 g/mol. It is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms, which can be used in various scientific research applications. This compound has been used in a variety of studies, including those related to cancer, diabetes, and neurological diseases.

Scientific Research Applications

Chemical Synthesis

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is a compound that has been explored in various chemical syntheses. One study details a method for the convenient preparation of 3-substituted 1-benzyldihydro-2,4-(1H,3H)pyrimidinediones, demonstrating the utility of similar compounds in synthesizing diverse pyrimidinediones (Deck & Papadopoulos, 2000). Another research highlights the reaction of polyfluoro-1,1-dihydroalkyl benzyl sulfones with sodium cyanate, leading to the formation of uracil derivatives that include compounds structurally related to this compound (Timoshenko et al., 2002).

Antiviral Research

In the field of antiviral research, 2,4(1H,3H)-pyrimidinedione derivatives have been identified as potent inhibitors of HIV-1 and HIV-2, showcasing their potential in therapeutic applications against viral infections (Buckheit et al., 2007).

Molecular Structure Studies

The molecular structure of compounds related to this compound has been a subject of interest. For instance, a study on the fungicide fluazinam, which shares structural similarities, provided insights into the molecular interactions and bonding within such compounds (Jeon et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds, especially in the realm of heterocyclic chemistry, often involves derivatives of pyrimidinedione. A study demonstrates the creation of pyrimidine methyl and polyfluoroalkyl ethers from reactions involving similar compounds, highlighting their role in developing new chemical entities (Gupta et al., 2000).

Antitumor Activities

Compounds related to this compound have been investigated for their antitumor properties. For instance, FTC-092, a derivative of 2,4(1H,3H)-pyrimidinedione, showed effectiveness against various tumors in mice, suggesting potential for cancer treatment (Takeda et al., 2004).

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of targets, depending on the specific derivative and its application .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a nucleophile, being transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been used in sm cross-coupling reactions, which are key in carbon-carbon bond formation . This suggests that the compound may play a role in biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.

Result of Action

Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a range of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities , which may be influenced by environmental factors.

properties

IUPAC Name

3-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2/c18-13-8-12(17(19,20)21)9-22-15(13)23-7-6-14(25)24(16(23)26)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNQRLBXDNCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.